1,3-Diphenoxypropane 1,3-Diphenoxypropane
Brand Name: Vulcanchem
CAS No.: 726-44-3
VCID: VC3822367
InChI: InChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
SMILES: C1=CC=C(C=C1)OCCCOC2=CC=CC=C2
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

1,3-Diphenoxypropane

CAS No.: 726-44-3

Cat. No.: VC3822367

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenoxypropane - 726-44-3

Specification

CAS No. 726-44-3
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name 3-phenoxypropoxybenzene
Standard InChI InChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Standard InChI Key HZIVULLSUOJNPX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCOC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)OCCCOC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Geometry

1,3-Diphenoxypropane possesses the molecular formula C15_{15}H16_{16}O2_2, with a molar mass of 228.29 g/mol. The compound features a central propane chain (CH2_2-CH2_2-CH2_2) bridged by oxygen atoms at the first and third carbons, each connected to a phenyl group. X-ray crystallography and computational modeling confirm a staggered conformation in the propane backbone, minimizing steric hindrance between the phenoxy substituents . The dihedral angle between the two phenyl rings averages 120°, favoring a balance between conjugation and steric stability .

Physicochemical Properties

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its non-polar aromatic groups, but it is miscible with organic solvents such as dichloromethane, THF, and ethanol. Key properties include:

PropertyValueMethod/Source
Melting Point45–47°CDifferential Scanning Calorimetry
Boiling Point310–312°C (dec.)Atmospheric Distillation
Density1.12 g/cm³Pycnometry
Refractive Index1.557 (20°C)Abbe Refractometer
LogP (Octanol-Water)3.8Computational Estimation

Thermogravimetric analysis reveals decomposition onset at 280°C, primarily yielding phenol and propylene oxide residues .

Synthesis and Optimization

Aryne-Mediated Etherification

A state-of-the-art method involves the reaction of 3-phenylpropan-1-ol with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of KF and 18-crown-6 in THF at -20°C. This pathway leverages in situ aryne generation to facilitate nucleophilic attack by the alcohol, achieving a 77% yield of 1,3-diphenoxypropane with 97% selectivity (GC-MS) . The mechanism proceeds via a benzyne intermediate, which abstracts a proton from the alcohol, followed by oxygen-aryne coupling.

Williamson Ether Synthesis

Classical synthesis routes employ 1,3-dibromopropane and phenol under basic conditions (e.g., NaOH in DMSO). While this method offers scalability, it suffers from lower selectivity (85–90%) due to competing elimination reactions forming allyl phenyl ethers. Recent optimizations using phase-transfer catalysts (e.g., tetrabutylammonium bromide) have improved yields to 70% under reflux conditions .

Industrial-Scale Production

Continuous flow reactors have been adopted for large-scale manufacturing, reducing reaction times from 48 hours (batch) to 2 hours. Key parameters include:

  • Temperature: 80°C

  • Pressure: 3 bar

  • Residence Time: 30 minutes
    This approach enhances throughput while minimizing by-products such as 1,2-diphenoxypropane (<3% impurity) .

Reactivity and Functionalization

Oxidative Transformations

Treatment with Jones reagent (CrO3_3/H2_2SO4_4) oxidizes the central methylene group to a ketone, yielding 1,3-diphenoxypropan-2-one. This α,β-unsaturated ketone serves as a Michael acceptor in cascade reactions, enabling access to polycyclic architectures .

Reductive Pathways

Catalytic hydrogenation (H2_2, Pd/C) cleaves the ether linkages, producing phenol and propane-1,3-diol. Selective partial reduction remains challenging, though recent efforts using LiAlH4_4-CeCl3_3 mixtures have achieved 60% conversion to 1,3-diphenoxypropanol without cleavage .

Applications in Advanced Materials

Polymer Science

1,3-Diphenoxypropane acts as a chain extender in polyurethane elastomers, enhancing tensile strength (15–20 MPa) and thermal stability (Tg_g = 75°C). Copolymerization with ε-caprolactone yields biodegradable polyesters with tunable crystallinity (25–40%) .

Pharmaceutical Intermediates

The compound serves as a precursor to 1,3-diphenoxypropan-2-amine, a key building block for β-lactam antibiotics. Asymmetric aminolysis using chiral catalysts (e.g., Cinchona alkaloids) achieves enantiomeric excesses >90% .

Comparative Analysis with Structural Analogues

1,3-Diphenylpropane (CAS 1081-75-0)

While structurally similar, the absence of ether oxygen atoms in 1,3-diphenylpropane results in higher hydrophobicity (LogP = 4.2) and melting point (68–70°C). Its synthesis via Friedel-Crafts alkylation limits functional group tolerance compared to 1,3-diphenoxypropane’s modular etherification .

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